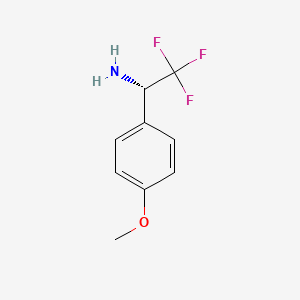

(S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine

Description

Overview of Chiral Amine Scaffolds in Modern Synthetic Chemistry

Chiral amines are foundational structural motifs in a vast array of biologically active molecules, including a significant percentage of small-molecule pharmaceuticals, agrochemicals, and natural products. acs.org Their prevalence stems from the crucial role the amine functional group plays in molecular interactions and biological activity. chemicalbook.comgoogle.com Consequently, the development of efficient and selective methods for synthesizing enantiomerically pure amines is a central focus of modern synthetic chemistry. acs.orgappchemical.com

These chiral scaffolds are not only integral parts of final drug products but also serve as indispensable tools in asymmetric synthesis. nbinno.com They are widely employed as:

Chiral Building Blocks: Providing a pre-defined stereocenter from which more complex molecules can be constructed. nbinno.comenamine.net

Chiral Auxiliaries: Temporarily attached to a substrate to direct the stereochemical outcome of a reaction.

Chiral Catalysts and Ligands: Used in small amounts to generate large quantities of enantiomerically enriched products.

The demand for enantiopure chiral amines is consistently growing, driven by stricter regulatory standards and the recognition that different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. enamine.net

Unique Stereoelectronic Properties Conferred by the Trifluoromethyl Group in Chiral Amines

The introduction of a trifluoromethyl (CF₃) group at the α-position of a chiral amine imparts a unique combination of stereoelectronic properties that significantly alter its chemical and biological behavior. The CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily through a strong inductive effect. chemicalbook.com This profoundly influences the adjacent amine functionality and the molecule as a whole.

Key properties include:

Reduced Basicity: The strong electron-withdrawing nature of the CF₃ group significantly lowers the pKa of the amine compared to its non-fluorinated analogue. This reduced basicity can be advantageous in drug design, potentially minimizing off-target effects and improving the pharmacokinetic profile.

Increased Lipophilicity: The CF₃ group enhances the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and increase its metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to enzymatic degradation. Placing it at a strategic position can protect the molecule from metabolic breakdown, thereby increasing its half-life in the body.

Conformational Effects: The steric bulk and electronic properties of the CF₃ group can influence the conformational preferences of the molecule, which can in turn affect its binding affinity to biological targets. chemicalbook.com

Peptide Bond Bioisostere: The α-trifluoromethyl amine motif can act as a bioisostere of an amide bond in peptides. This substitution can create protease-resistant peptidomimetics with improved therapeutic potential.

| Property | Ethylamine | 2,2,2-Trifluoroethylamine | Description of CF₃ Group's Impact |

|---|---|---|---|

| pKa of Conjugate Acid | ~10.6 | ~5.7 | The CF₃ group's strong inductive electron withdrawal drastically reduces the basicity of the amine. |

| Calculated LogP | ~ -0.13 | ~ +0.42 | The CF₃ group significantly increases the lipophilicity of the molecule. |

Academic and Research Context of (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine

This compound is a chiral building block of significant interest in academic and industrial research, primarily for applications in medicinal chemistry and asymmetric synthesis. nbinno.comnih.gov Its value is derived from the unique combination of its three key structural features: the chiral amine, the α-trifluoromethyl group, and the 4-methoxyphenyl (B3050149) substituent.

While comprehensive studies on this specific molecule are not widely published, its academic context can be understood by examining the importance of its components. The non-fluorinated analogue, (S)-1-(4-methoxyphenyl)ethylamine, is a well-established and versatile chiral building block used in the synthesis of numerous pharmaceutical compounds. google.comnbinno.com The introduction of the trifluoromethyl group enhances the properties of this scaffold, making this compound a highly desirable target for constructing novel drug candidates with potentially improved potency, selectivity, and metabolic stability.

The 4-methoxyphenyl (PMP) group is also of strategic importance. It is frequently found in bioactive molecules and can be used as a stable protecting group for amines. Furthermore, the methoxy (B1213986) group can be cleaved to reveal a phenol, providing a chemical handle for further functionalization or for creating derivatives and molecular probes. nih.gov

Therefore, this compound is recognized as a valuable synthetic intermediate for:

The discovery of new pharmaceuticals, particularly where modulation of basicity and lipophilicity is desired.

The development of novel asymmetric synthetic methodologies.

Serving as a chiral resolving agent or a component of chiral catalysts.

| Identifier | Value |

|---|---|

| CAS Number | 1737-27-5 (for the corresponding alcohol) |

| Molecular Formula | C₉H₁₀F₃NO |

| Molecular Weight | 205.18 g/mol |

Note: Data for the amine itself is sparse in public databases; some identifiers reference the precursor alcohol. chemsynthesis.com

Historical Perspectives on the Development of Synthetic Routes to Chiral Trifluoromethylated Amines

The synthesis of chiral α-trifluoromethylated amines has evolved significantly over the past few decades, driven by the increasing demand for these compounds in drug discovery.

Early Diastereoselective Methods: Initial approaches often relied on diastereoselective strategies. These methods typically involved the reaction of a trifluoromethyl ketone or its corresponding imine with a chiral auxiliary. The inherent chirality of the auxiliary would direct the stereochemical outcome of a subsequent reduction or nucleophilic addition, leading to a diastereomerically enriched product. While effective, these methods often required multiple steps, including the attachment and removal of the auxiliary, and were stoichiometric in the source of chirality.

Catalytic Asymmetric Synthesis: A major advancement came with the development of catalytic asymmetric methods, which use a small amount of a chiral catalyst to generate the desired enantiomer in high excess. Key strategies in this area include:

Asymmetric Hydrogenation/Reduction: The direct reduction of prochiral N-aryl or N-alkyl trifluoromethyl ketimines using chiral transition metal catalysts (e.g., based on iridium or rhodium) has become a powerful tool.

Asymmetric Organocatalysis: Chiral organic molecules, such as cinchona alkaloids, have been developed as catalysts for reactions like the asymmetric Strecker reaction or the isomerization of trifluoromethyl imines to furnish chiral amines. researchgate.netnih.gov

Biocatalysis: More recently, enzymatic methods have gained prominence. Engineered enzymes, such as transaminases and oxidases, can offer exceptionally high enantioselectivity and operate under mild, environmentally benign conditions. nih.gov These biocatalytic routes are highly attractive for industrial-scale synthesis. nih.gov

This progression from stoichiometric, auxiliary-based methods to highly efficient and selective catalytic systems has made chiral α-trifluoromethylated amines, including this compound, more accessible for research and development.

| Strategy | Key Features | Selectivity Control | Example Reaction |

|---|---|---|---|

| Chiral Auxiliary | Stoichiometric use of a chiral molecule; requires attachment/removal steps. | Diastereoselective | Reduction of an imine derived from a chiral sulfinamide. |

| Asymmetric Catalysis | Substoichiometric use of a chiral metal complex or organocatalyst. High efficiency. | Enantioselective | Iridium-catalyzed hydrogenation of a trifluoromethyl ketimine. nih.gov |

| Biocatalysis | Use of engineered enzymes; high selectivity, mild conditions, sustainable. | Enantioselective | Transaminase-mediated amination of a trifluoromethyl ketone. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWSEEIYIQOYNZ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H](C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Cutting Edge Synthetic Methodologies for S 2,2,2 Trifluoro 1 4 Methoxyphenyl Ethanamine

Enantioselective and Diastereoselective Synthesis Strategies

The synthesis of (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine in high enantiomeric purity requires sophisticated asymmetric catalytic methods. These approaches can be broadly categorized into several key strategies, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope.

Asymmetric Catalytic Approaches

The asymmetric hydrogenation of prochiral ketimines is a powerful and atom-economical method for the synthesis of chiral amines. nih.gov This approach involves the reduction of the C=N double bond of a trifluoromethyl ketimine precursor using a chiral transition metal catalyst, typically based on iridium, rhodium, or ruthenium. nih.govwiley-vch.denih.govrsc.org The success of this method hinges on the design of the chiral ligand, which orchestrates the stereochemical outcome of the hydrogenation.

While a specific example for the asymmetric hydrogenation of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-imine is not extensively documented in the reviewed literature, the general applicability of this method to N-aryl trifluoromethyl ketimines is well-established. whiterose.ac.uk For instance, iridium catalysts bearing chiral phosphine (B1218219) ligands have demonstrated high efficiency and enantioselectivity in the hydrogenation of various N-aryl ketimines. whiterose.ac.uk The mechanism generally involves the coordination of the imine to the chiral metal complex, followed by the stereoselective transfer of hydrogen.

A plausible synthetic route would involve the condensation of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-one with an appropriate amine, followed by asymmetric hydrogenation. The choice of the metal catalyst and chiral ligand would be crucial in achieving high enantiomeric excess (ee) for the desired (S)-enantiomer.

Table 1: Representative Transition Metal-Catalyzed Asymmetric Hydrogenation of Trifluoromethyl Ketimines (Analogous Systems)

| Catalyst Precursor | Chiral Ligand | Substrate | Solvent | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |

| [Ir(COD)Cl]₂ | (S)-f-diaphos | 2-imidazolyl aryl ketones | Toluene | 50 | >99 | >99 | rsc.org |

| [Rh(COD)₂]BF₄ | (R,R)-DIOP | Prochiral enamines | Ethanol | 1 | - | 72 | researchgate.net |

| Ru(OTf)(TsDPEN)(η⁶-p-cymene) | TsDPEN | Alkynyl ketones | Methanol | 10 | up to 97 | up to 97 | figshare.com |

Note: The data presented are for analogous substrates and highlight the potential of the methodology. Specific conditions for this compound would require experimental optimization.

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. diva-portal.orgresearchgate.net ω-Transaminases (ω-TAs) are particularly well-suited for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.netresearchgate.netuni-greifswald.de These enzymes catalyze the transfer of an amino group from an amino donor, such as isopropylamine (B41738) or L-alanine, to a ketone substrate with high enantioselectivity. researchgate.net

The synthesis of this compound can be envisioned through the asymmetric amination of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-one using an (S)-selective ω-transaminase. While direct studies on this specific substrate are not prevalent, research on structurally similar ketones, such as 4'-(trifluoromethyl)acetophenone, has demonstrated the feasibility of this approach. Engineered ω-transaminases have been developed to enhance activity and selectivity towards bulky ketones, which is relevant for the target substrate. frontiersin.org

Table 2: Biocatalytic Enantioselective Amination of a Structurally Similar Ketone

| Enzyme | Substrate | Amino Donor | pH | Temperature (°C) | Conversion (%) | ee (%) | Reference |

| Engineered ω-TA | 4'-(trifluoromethyl)acetophenone | Isopropylamine | 8.0 | 30 | >99 | >99 (S) | frontiersin.org |

Note: This data is for a structurally related substrate and suggests the high potential for the synthesis of the target compound.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.org Chiral phosphoric acids and chiral amine derivatives, such as those derived from cinchona alkaloids, are prominent examples of organocatalysts capable of promoting highly enantioselective reactions. rsc.orgbeilstein-journals.orgnih.gov

For the synthesis of this compound, an organocatalytic approach could involve the asymmetric reduction of the corresponding ketimine or a biomimetic transamination reaction. For instance, a chiral phosphoric acid could activate the imine towards reduction by a Hantzsch ester, a common hydride source in organocatalytic reductions. nih.gov

A study on the catalytic asymmetric synthesis of the closely related α-(trifluoromethyl)benzylamine utilized a cinchonidine-derived base to catalyze a biomimetic 1,3-proton shift, converting an achiral imine into a chiral Schiff base, which upon hydrolysis yields the chiral amine. nih.gov This methodology demonstrates the potential of organocatalysis for synthesizing α-trifluoromethyl amines.

Table 3: Organocatalytic Asymmetric Synthesis of an Analogous α-Trifluoromethyl Amine

| Catalyst | Substrate | Reaction Type | Solvent | Yield (%) | ee (%) | Reference |

| Cinchonidine derivative | N-benzylidene-2,2,2-trifluoroethanamine | 1,3-Proton Shift | Chloroform | 79 (conversion) | 35 (R) | nih.gov |

| Chiral Phosphoric Acid | N-Aryl Imines | Transfer Hydrogenation | Dichloromethane | up to 99 | up to 99 | nih.gov |

Note: The data presented is for an analogous substrate and reaction type, indicating the applicability of the strategy.

Chiral auxiliary-mediated synthesis is a classical and reliable strategy for controlling stereochemistry. osi.lvsigmaaldrich.com In this approach, a prochiral substrate is temporarily attached to a chiral auxiliary, a stereogenic group that directs the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, this strategy would involve the condensation of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-one with a chiral amine auxiliary, such as (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary), to form a chiral N-sulfinyl imine. osi.lv The diastereoselective reduction of this imine, for example with a hydride reagent, would lead to the formation of a sulfinamide with high diastereomeric excess. Subsequent acidic cleavage of the N-S bond would then furnish the desired chiral primary amine.

While specific literature detailing this approach for the target molecule is scarce, the diastereoselective reduction of N-tert-butanesulfinyl ketimines is a well-established and highly effective method for the synthesis of a wide range of chiral amines. osi.lv

Table 4: General Scheme for Chiral Auxiliary-Mediated Diastereoselective Synthesis

| Chiral Auxiliary | Substrate Type | Reagent | Diastereomeric Ratio | Reference |

| (R)-tert-Butanesulfinamide | Ketones | Ti(OEt)₄ (condensation), then NaBH₄ (reduction) | Often >95:5 | osi.lv |

Note: This table illustrates the general principle. Specific results would depend on the exact substrate and reaction conditions.

Catalytic asymmetric N-H bond insertion reactions represent a modern and efficient method for the formation of C-N bonds. organic-chemistry.org This strategy typically involves the reaction of a diazo compound with an amine, catalyzed by a chiral transition metal complex or a biocatalyst. organic-chemistry.orgacs.org The catalyst facilitates the generation of a carbene intermediate from the diazo compound, which then undergoes enantioselective insertion into the N-H bond of the amine.

A particularly innovative approach involves the use of engineered enzymes, such as cytochrome c variants, to catalyze the N-H insertion. acs.org A study has demonstrated the highly enantioselective synthesis of α-trifluoromethyl amino esters through the reaction of anilines with ethyl 2-diazo-3,3,3-trifluoropropionate. acs.org The use of p-anisidine (B42471) (4-methoxyaniline) as a substrate in this reaction is directly relevant to the synthesis of the target compound's structural backbone. The resulting product could be further elaborated to yield this compound.

Table 5: Biocatalytic Asymmetric N-H Insertion with a Structurally Relevant Amine

| Biocatalyst | Amine Substrate | Diazo Compound | Yield (%) | er (enantiomeric ratio) | Reference |

| Engineered Cytochrome c | p-Anisidine | Ethyl 2-diazo-3,3,3-trifluoropropionate | >99 | 95:5 | acs.org |

Note: This data is for a reaction that forms a precursor to the target compound, demonstrating the high potential of this methodology.

Palladium-Catalyzed Cross-Coupling for Stereoselective C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the construction of carbon-carbon and carbon-nitrogen bonds. wikipedia.org While direct palladium-catalyzed asymmetric synthesis of the target molecule has not been extensively detailed, the principles of asymmetric catalysis suggest its potential. Methodologies such as the enantioselective conjugate addition of arylboronic acids to enones have demonstrated the capability of palladium catalysts, in conjunction with chiral ligands, to create stereocenters with high fidelity. caltech.edu

The development of a stereoselective synthesis for this compound via this route would likely involve the asymmetric addition of a nucleophile to an imine precursor or the coupling of an amine equivalent to a chiral benzylic electrophile. The challenge often lies in controlling the stereochemistry at the benzylic position adjacent to the trifluoromethyl group. The unique electronic properties of the CF3 group can influence the reactivity and the stereochemical outcome of the reaction. Recent advancements in palladium-catalyzed asymmetric allylic trifluoromethylation highlight the progress in controlling the stereoselective introduction of the CF3 group, which is a key structural motif of the target compound. nih.gov A bidentate diamidophosphite ligand class has been shown to be uniquely effective in such challenging transformations. nih.gov

Chiral Resolution Techniques for the Direct Precursor or Racemic Adducts

Chiral resolution remains a cornerstone of industrial synthesis for obtaining single enantiomers from a racemic mixture. This approach is particularly relevant for α-trifluoromethyl amines, where the racemic product can often be synthesized efficiently.

The most common method for chiral resolution is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. wikipedia.orglibretexts.org Chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid are frequently employed to resolve racemic bases. wikipedia.orglibretexts.org The resulting diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.org The success of this method relies on a screening process to identify a suitable combination of resolving agent and solvent that provides a significant difference in solubility between the two diastereomers. unchainedlabs.comveranova.com Once separated, the desired enantiomer is liberated from the salt, typically by treatment with a base.

Crystallization-Induced Dynamic Resolution (CIDR) is a powerful enhancement of this classical method that can theoretically convert 100% of a racemic starting material into a single enantiomeric product. researchgate.net This technique is applicable when the stereocenter of the target molecule can be racemized in solution. In a CIDR process, the racemic amine is allowed to equilibrate in solution while one of the diastereomeric salts, being less soluble, selectively crystallizes. According to Le Châtelier's principle, the equilibrium in the solution shifts to continuously replenish the consumed enantiomer, driving the conversion towards the desired solid-state diastereomer. Light-driven methods have been developed for the dynamic resolution of amines, using a photoredox catalyst to mediate racemization while the desired enantiomer precipitates as a diastereomeric salt. nih.govresearcher.life

Kinetic resolution (KR) is a process that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In the case of this compound, this would involve a reaction, such as acylation, where the (S)-enantiomer reacts at a different rate than the (R)-enantiomer, allowing for their separation. The major drawback of KR is that the maximum theoretical yield for a single enantiomer is 50%.

Dynamic Kinetic Resolution (DKR) overcomes this 50% yield limitation by integrating a rapid in situ racemization of the starting material with the kinetic resolution step. wikipedia.org This ensures that the less reactive enantiomer is continuously converted into the more reactive one, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product. wikipedia.org

Chemoenzymatic DKR has proven highly effective for α-trifluoromethylated amines. rsc.org This approach typically uses a lipase, such as Candida antarctica Lipase B (CALB), for the enantioselective acylation, and a metal catalyst, often palladium-based, to facilitate the racemization of the unreacted amine. rsc.orgresearchgate.net The choice of substituents on the amine can influence the enantiopreference of the enzyme. rsc.org

| Substrate (Racemic Amine) | Racemization Catalyst | Resolution Catalyst | Product | Max. Yield (%) | Enantiomeric Excess (ee %) |

| 1,1,1-trifluoro-2-propylamine | Pd/Al2O3 | CALB | (R)-Amide | 84 | 90 |

| 1,1,1-trifluoro-2-pentylamine | Pd/Al2O3 | CALB | (S)-Amide | 62 | 99 |

| 1,1,1-trifluoro-3-methyl-2-butylamine | Pd/Al2O3 | CALB | (S)-Amide | 71 | >99 |

| 1-phenyl-2,2,2-trifluoroethylamine | Pd/Al2O3 | CALB | (S)-Amide | 77 | 99 |

This table presents data from studies on analogous α-trifluoromethylated amines to illustrate the effectiveness of the DKR methodology. Data sourced from rsc.org.

Chromatographic techniques are powerful tools for both analytical and preparative-scale separation of enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most widely used methods. nih.gov

CSPs are designed with a chiral selector immobilized on a solid support (e.g., silica (B1680970) gel). As the racemic mixture passes through the column, the enantiomers interact differently with the chiral selector, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are known for their broad applicability and high success rates in resolving a diverse range of chiral compounds. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for preparative chiral separations, largely due to its "green" credentials and efficiency. selvita.com SFC typically uses supercritical carbon dioxide as the main mobile phase, which is non-toxic and reduces the consumption of organic solvents. chromatographyonline.com The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher throughput compared to HPLC, making SFC a highly efficient and environmentally friendly option for obtaining pure enantiomers on a large scale. selvita.comchromatographyonline.com

Exploration of Novel Precursors and Building Blocks for the Synthesis of this compound

The development of novel synthetic routes often involves identifying new precursors and building blocks that can be efficiently converted to the target molecule.

Utilization of Trifluoromethyl Ketones and Their Derivatives

A highly effective and convergent strategy for synthesizing chiral α-trifluoromethyl amines is through the asymmetric transformation of the corresponding trifluoromethyl ketone. The precursor, 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone, can be synthesized via methods like the palladium-catalyzed reaction of arylboronic acids with a trifluoroacetylation reagent. nih.gov

Once the ketone is obtained, several asymmetric methods can be employed for its conversion to the chiral amine:

Asymmetric Reductive Amination: This is one of the most direct methods. The ketone is reacted with an ammonia (B1221849) source to form an intermediate imine (or a related species), which is then asymmetrically hydrogenated using a chiral catalyst to yield the desired amine.

Diastereoselective Reductive Amination with a Chiral Auxiliary: The ketone can be condensed with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine. Subsequent diastereoselective reduction of this imine, for example by catalytic hydrogenation over a palladium catalyst, yields a diastereomeric mixture of secondary amines. The major diastereomer can be isolated and the chiral auxiliary removed by hydrogenolysis to afford the final enantiopure primary amine. researchgate.net This method is robust and does not require isolation of the intermediate imine. enamine.net

The following table summarizes a general, high-yielding, three-step synthesis of primary α-trifluoromethyl amines starting from the corresponding ketone.

| Step | Reaction | Reagents/Catalyst | Typical Outcome |

| 1 | Imine Formation | Ketone, Benzylamine | High-yielding formation of the corresponding imine. |

| 2 | Trifluoromethylation | Imine, Me3SiCF3 (Ruppert-Prakash reagent) | Acid-catalyzed addition to form a benzylalkylamine. |

| 3 | Hydrogenolysis | Benzylalkylamine, H2, Pd catalyst | Removal of the benzyl (B1604629) group to yield the primary amine. |

This table outlines a general synthetic pathway for α-trifluoromethyl-amines from ketone precursors, as described in enamine.net.

This approach, starting from readily available ketones, provides a versatile and efficient route to valuable chiral amines like this compound.

Application of Fluorinated Azadienes and Related Intermediates

The synthesis of α-trifluoromethyl amines has been approached through various innovative strategies, including the use of fluorinated aza-diene intermediates. While direct synthesis of this compound using this method is not extensively documented, related methodologies provide a proof of concept. For instance, palladium-catalyzed fluoroarylation of gem-difluoro-2-azadienes has been developed as a route to access α-trifluoromethyl benzylic amines. chemrxiv.org This transformation highlights the potential of fluorinated azadienes as key intermediates in the construction of complex trifluoromethylated amine scaffolds. The strategy allows for the introduction of aryl groups, which is a critical step in forming the core structure of the target molecule.

Stereospecific Isomerization of Chiral Allylic Amines to Trifluoromethylated Amines

A highly effective and elegant method for synthesizing chiral γ-trifluoromethylated amines involves the stereospecific isomerization of α-chiral allylic amines. nih.govbohrium.com This approach relies on a base-catalyzed nih.govacs.org-hydrogen shift, which transfers chirality from the α-carbon to the γ-carbon with high fidelity. nih.govacs.org

The process typically begins with an enantiomerically enriched γ-trifluoromethylated allylic amine. nih.gov When this precursor is treated with an organic base, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), it undergoes isomerization to form a mixture of chiral imine and enamine intermediates. nih.govresearchgate.net Subsequent diastereoselective reduction of this mixture yields the final α,γ-chiral trifluoromethylated amine with excellent yields and high levels of diastereo- and enantioselectivity. nih.govresearchgate.net This organocatalytic method is notable for its application to primary amines and its scalability, demonstrating its practical utility in synthetic chemistry. bohrium.comresearchgate.net

The key to the high stereospecificity of this reaction is the controlled, stepwise mechanism of the hydrogen shift, which ensures that the stereochemical information from the starting material is effectively transferred to the product. nih.gov

Table 1: Key Findings in Stereospecific Isomerization of Chiral Allylic Amines

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Base-catalyzed stereospecific isomerization | nih.gov |

| Mechanism | nih.govacs.org-hydrogen shift | acs.org |

| Typical Catalyst | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | nih.gov |

| Intermediate | Chiral imine/enamine mixture | nih.govresearchgate.net |

| Key Outcome | High chirality transfer from α-carbon to γ-carbon | nih.gov |

| Product | γ-trifluoromethylated amines with two stereogenic centers | bohrium.comresearchgate.net |

| Selectivity | High diastereo- and enantioselectivities | nih.govresearchgate.net |

Advances in Sustainable and Atom-Economical Synthetic Pathways

The development of synthetic routes that are both efficient and environmentally friendly is a central goal of modern chemistry. For the synthesis of this compound, research into sustainable pathways focuses on minimizing waste, avoiding hazardous materials, and reducing energy consumption.

Water as a Reaction Medium in Stereoselective Synthesis

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant environmental and safety benefits over traditional organic solvents. While the stereoselective synthesis of chiral trifluoromethylated amines is predominantly carried out in organic solvents, the principles of aqueous synthesis are being actively explored. In some multi-step syntheses of related compounds, aqueous solutions, such as aqueous HCl, are used in work-up and hydrolysis steps. nih.govacs.org However, conducting the key stereoselective steps in water presents challenges, including the solubility of nonpolar substrates and the stability of catalysts. The development of water-soluble chiral ligands and catalysts is an ongoing area of research aimed at extending the benefits of aqueous synthesis to complex stereoselective transformations.

Catalyst-Free and Environmentally Benign Conditions

Moving towards more sustainable synthesis involves minimizing or eliminating the use of catalysts, particularly those based on heavy or toxic metals. While truly catalyst-free methods for the asymmetric synthesis of this compound are not yet established, significant strides have been made in developing metal-free and organocatalytic alternatives.

The base-catalyzed stereospecific isomerization of allylic amines, as detailed in section 2.2.3, is a prime example of an environmentally benign approach. researchgate.net The use of a simple, recyclable organic base like TBD as a catalyst avoids the environmental and economic issues associated with transition-metal catalysts. nih.govbohrium.com These organocatalytic methods represent a significant advancement in creating more sustainable pathways for the synthesis of chiral trifluoromethylated amines. bohrium.com

In Depth Mechanistic Investigations and Stereochemical Elucidation

Reaction Mechanism Studies in the Formation of (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine

The formation of the chiral center in this compound is typically achieved through enantioselective transformations. The mechanistic understanding of these processes is crucial for optimizing reaction conditions and catalyst design.

Proposed Mechanistic Pathways for Enantioselective Transformations

Several catalytic enantioselective methods are employed for the synthesis of α-trifluoromethyl amines, which can be categorized into a few major strategies. nih.gov One of the most common approaches involves the asymmetric reduction of a prochiral trifluoromethyl ketimine. nih.gov This can be achieved through catalytic hydrogenation or transfer hydrogenation. In this pathway, a chiral catalyst, often a transition metal complex with a chiral ligand, coordinates to the imine. The hydride is then delivered to one of the enantiotopic faces of the C=N bond, leading to the formation of the desired stereoisomer. The stereochemical outcome is dictated by the steric and electronic interactions between the substrate and the chiral catalyst in the transition state.

Another significant pathway is the nucleophilic addition of a trifluoromethyl group to an imine or the addition of other nucleophiles to a trifluoromethyl-substituted imine. nih.gov For the synthesis of this compound, the latter is more common, where a nucleophile adds to the imine derived from 4-methoxybenzaldehyde and a trifluoromethyl source. The enantioselectivity is controlled by a chiral catalyst that activates the imine and directs the incoming nucleophile.

Identification and Characterization of Key Intermediates (e.g., Azaallyl–Silver Complexes)

In certain synthetic strategies for α-trifluoromethyl amines, the formation of key reactive intermediates plays a pivotal role. One such class of intermediates is azaallyl anions. The electrophilic trapping of trifluoromethyl-containing 2-azaallyl anions has been developed as a synthetic methodology. chiralen.com More specifically, the formation of azaallyl–silver complexes has been identified and characterized in the synthesis of α-trifluoromethyl benzylic amines through the fluoroarylation of gem-difluoro-2-azadienes. chiralen.com In these reactions, a phosphine (B1218219) ligand can promote the addition of AgF to a difluoroazadiene, which generates an α-trifluoromethyl azaallyl–silver intermediate. This intermediate can then undergo transmetalation to a palladium catalyst for subsequent cross-coupling reactions. While not directly reported for the synthesis of this compound, it is plausible that similar silver-containing intermediates could be involved in related synthetic strategies.

The characterization of such intermediates is often achieved through spectroscopic techniques, such as NMR spectroscopy, which can provide evidence for the formation of the azaallyl–silver species. chiralen.com

Transition State Analysis and Energy Profiles

Computational studies, particularly density functional theory (DFT), are powerful tools for elucidating the origins of enantioselectivity in asymmetric catalysis. Through transition state analysis, the energy profiles of the competing reaction pathways leading to the (S) and (R) enantiomers can be calculated. The enantiomeric excess of a reaction is determined by the energy difference (ΔΔG‡) between the diastereomeric transition states.

Factors Governing Enantioselectivity and Diastereoselectivity in Synthetic Routes

The stereochemical outcome of the synthesis of this compound is governed by several interconnected factors.

Influence of Chiral Catalyst/Ligand Structure

The structure of the chiral catalyst or ligand is the most critical factor in determining the enantioselectivity of the reaction. A wide array of chiral ligands, often based on privileged scaffolds like BINAP, BINOL, and various chiral diamines, have been developed for asymmetric synthesis. nih.govacs.org The steric bulk, electronic properties, and conformational flexibility of the ligand all contribute to the creation of a specific chiral environment around the catalytic center. This chiral pocket then dictates the facial selectivity of the reaction on the prochiral substrate.

For example, in the rhodium-catalyzed asymmetric hydrogenation of enamides, the conformational rigidity and electronic nature of the phosphine ligand are crucial for achieving high enantioselectivity. The table below illustrates the effect of different chiral ligands on the enantioselectivity of a representative asymmetric reaction for the synthesis of a chiral amine.

| Catalyst/Ligand | Reaction Type | Substrate | Enantiomeric Excess (ee) |

| Rh(I)-BINAP | Asymmetric Hydrogenation | N-acetyl-α-arylenamide | >95% |

| Chiral Phosphoric Acid | Transfer Hydrogenation | Trifluoromethyl Ketimine | up to 98% |

| Dirhodium Complex | Cyclopropanation | 1-aryl-2,2,2-trifluorodiazoethane | 88–98% |

This table presents representative data for analogous reactions to illustrate the influence of the catalyst/ligand structure.

Substrate Scope and Electronic Effects

The structure of the substrate, particularly the electronic properties of its substituents, can significantly influence both the reactivity and the enantioselectivity of the synthesis. In the case of this compound, the electron-donating methoxy (B1213986) group on the phenyl ring can affect the electronic nature of the reaction center.

Studies on the catalytic enantioselective synthesis of α-trifluoromethyl amines have shown a noteworthy electronic effect on the yield and selectivity. nih.gov For instance, in some nucleophilic addition reactions to imines, more electron-deficient imines react more readily and in higher yields at room temperature. Conversely, more electron-rich substrates, such as those with a p-methoxyphenyl group, may require elevated temperatures and result in more modest yields. nih.gov The electronic nature of the substituents can influence the binding of the substrate to the catalyst and the stability of the transition state.

The following table demonstrates the impact of electronic effects of substituents on the outcome of a typical enantioselective synthesis of a chiral amine.

| Substrate Substituent (para-position) | Reaction Type | Yield | Enantiomeric Excess (ee) |

| -NO2 (electron-withdrawing) | Nucleophilic Addition | High | High |

| -H | Nucleophilic Addition | Moderate | High |

| -OCH3 (electron-donating) | Nucleophilic Addition | Lower | Moderate to High |

This table is a generalized representation based on trends observed in the synthesis of analogous α-trifluoromethyl amines.

Solvent Effects and Reaction Condition Optimization

The asymmetric synthesis of α-trifluoromethyl amines, including the 4-methoxyphenyl (B3050149) analogue, is highly sensitive to the reaction environment. The optimization of solvents and other reaction parameters is paramount in achieving high yields and, more importantly, high enantioselectivity. Research into analogous systems, such as the asymmetric aza-Henry reaction of N-Boc trifluoromethyl ketimines, provides a window into the critical factors at play.

In these transformations, the choice of solvent can dramatically influence the stereochemical outcome. For instance, in the synthesis of α-trifluoromethyl β-nitroamines, a screening of various solvents revealed that mesitylene can significantly enhance enantioselectivity, achieving up to 80% enantiomeric excess (ee). frontiersin.orgnih.gov This suggests that non-polar, aromatic solvents may facilitate a more organized transition state, leading to better facial discrimination of the prochiral imine.

The optimization of other reaction conditions is equally crucial. In the aforementioned aza-Henry reaction, the nature of the base and its stoichiometry were found to be key variables. While several bases can promote the reaction, potassium carbonate (K2CO3) was identified as optimal for balancing reaction time, yield, and enantioselectivity. frontiersin.orgnih.gov Furthermore, reducing the amount of the base was shown to slightly improve the enantioselectivity, a vital consideration for scalable syntheses where catalytic quantities are preferred. frontiersin.orgnih.gov Temperature also plays a significant role; conducting the reaction at 0°C led to a modest improvement in both yield and enantioselectivity, albeit with a longer reaction time. frontiersin.orgnih.gov

These findings underscore the necessity of a multi-parameter approach to optimization for the synthesis of this compound. A systematic screening of solvents, ranging from non-polar to polar aprotic, in conjunction with variations in temperature, catalyst loading, and the nature of reagents, is essential to define the optimal conditions for maximizing both chemical yield and stereochemical purity.

Table 1: Illustrative Optimization of Reaction Conditions for an Asymmetric Aza-Henry Reaction of a Trifluoromethyl Ketimine

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Yield (%) | ee (%) |

| 1 | Toluene | DBU (1.2) | 25 | 85 | 65 |

| 2 | THF | K2CO3 (1.0) | 25 | 90 | 72 |

| 3 | Mesitylene | K2CO3 (1.0) | 25 | 92 | 80 |

| 4 | Mesitylene | K2CO3 (0.5) | 25 | 91 | 82 |

| 5 | Mesitylene | K2CO3 (0.5) | 0 | 93 | 85 |

Note: Data is representative of trends observed in the synthesis of analogous α-trifluoromethyl β-nitroamines and is intended for illustrative purposes. frontiersin.orgnih.gov

Stereochemical Integrity and Chirality Transfer Studies

The preservation of stereochemical integrity throughout a synthetic sequence is fundamental to asymmetric synthesis. In the context of preparing this compound, this often involves the use of chiral auxiliaries or catalysts that guide the stereochemical course of the reaction. The diastereoselective reduction of chiral N-sulfinylketimines is a powerful and widely used strategy for the synthesis of chiral amines. researchgate.netosi.lv

This method relies on the temporary installation of a chiral sulfinyl group, such as the tert-butanesulfinyl group, onto the nitrogen atom of the imine derived from 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone. This chiral auxiliary directs the approach of a hydride reducing agent to one of the two diastereotopic faces of the imine C=N bond. The stereochemical outcome is dictated by the conformation of the N-sulfinylketimine in the transition state. For many reducing agents, an open transition state model is proposed where the hydride attacks from the less sterically hindered face, away from the bulky substituents of the auxiliary, to afford the desired stereoisomer. researchgate.net

The choice of reducing agent is critical for achieving high diastereoselectivity. While smaller, milder reductants like sodium borohydride may result in poor stereocontrol, bulkier and more powerful reagents such as L-selectride or superhydride often provide superior diastereoselectivity. researchgate.net Following the reduction, the chiral auxiliary can be cleanly removed under mild acidic conditions to yield the final, enantiomerically enriched primary amine without compromising its stereochemical integrity.

The efficiency of chirality transfer is a measure of how effectively the stereochemical information from the chiral auxiliary or catalyst is translated to the final product. In the synthesis of chiral amines via N-sulfinylketimines, high diastereomeric excesses (d.e.) in the reduction step directly correlate to high enantiomeric excesses in the final amine product after removal of the auxiliary. This robust chirality transfer is a hallmark of this synthetic strategy and makes it a reliable method for accessing enantiopure amines like this compound.

Table 2: Representative Diastereoselective Reduction of a Chiral N-tert-Butanesulfinyl Ketimine

| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | d.e. (%) |

| 1 | NaBH4 | MeOH | 0 | 80 | 50 |

| 2 | L-Selectride | THF | -78 | 95 | >95 |

| 3 | Superhydride | THF | -78 | 92 | >95 |

| 4 | DIBAL-H | Toluene | -78 | 88 | 90 |

Note: This data is illustrative of general trends observed in the reduction of N-sulfinylketimines and is not specific to the 4-methoxyphenyl trifluoromethyl derivative. researchgate.net

Applications of S 2,2,2 Trifluoro 1 4 Methoxyphenyl Ethanamine As a Chiral Synthon

Utility as a Chiral Building Block in Asymmetric Construction of Complex Organic Molecules

The primary application of (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine lies in its use as a chiral building block. In asymmetric synthesis, chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereocenter. nih.gov The value of this particular amine stems from the combination of its stereogenic center, the sterically demanding and electron-rich 4-methoxyphenyl (B3050149) group, and the strongly electron-withdrawing and lipophilic trifluoromethyl (CF₃) group. nih.gov

This amine can serve as a chiral auxiliary, a temporary component of a molecule that directs the stereochemical outcome of a reaction before being cleaved. wikipedia.orgsigmaaldrich.com For instance, amides formed from this amine can undergo diastereoselective alkylation or aldol (B89426) reactions, where the chiral framework of the amine biases the approach of incoming reagents to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary reveals an enantiomerically enriched product. The trifluoromethyl group can significantly influence the conformation and reactivity of intermediates, potentially leading to high levels of stereocontrol. nih.gov

While specific applications in the total synthesis of complex natural products are not extensively documented in public literature, its structural motifs are highly relevant. Trifluoromethylated amines are increasingly incorporated into pharmaceutical candidates to enhance properties like metabolic stability and binding affinity. yale.edu Therefore, this compound represents a key starting material for synthesizing chiral drug intermediates containing the valuable α-trifluoromethyl-benzylamine scaffold.

Exploration as a Chiral Ligand or Organocatalyst Component in Enantioselective Reactions

Primary amines are fundamental components in a vast array of chiral ligands and organocatalysts used in enantioselective synthesis. The amine functionality of this compound allows for its covalent attachment to various scaffolds to create new chiral environments for catalysis.

Chiral Ligands: The amine can be used to synthesize Schiff base (imine) ligands through condensation with aldehydes or ketones. These ligands, particularly salen-type structures, are effective in coordinating with transition metals (e.g., Rh, Ru, Ir) for catalytic processes like asymmetric hydrogenation, cyclopropanation, and transfer hydrogenation. The steric bulk of the methoxyphenyl group and the electronic influence of the CF₃ group would play a crucial role in creating a well-defined chiral pocket around the metal center, thereby influencing the enantioselectivity of the reaction.

Organocatalysts: The amine is a suitable precursor for bifunctional organocatalysts, such as chiral thioureas and squaramides. In these catalysts, the amine is first converted to an isothiocyanate or reacted with a squarate ester, and then coupled with another chiral amine. The resulting catalyst utilizes the (thio)urea moiety for hydrogen-bond-mediated activation of an electrophile, while a tertiary amine base activates the nucleophile. The specific structure of this compound would define the steric environment, directly impacting the facial selectivity of reactions like Michael additions and aldol reactions.

Derivatization Strategies for Expanding Synthetic Versatility

The synthetic utility of this compound can be significantly expanded through derivatization of its primary amine group. These modifications can introduce new functionalities, facilitate analysis, or create new classes of compounds with distinct properties.

The primary amine of this compound is a nucleophilic handle that can be readily transformed into numerous other functional groups. These transformations maintain the original stereocenter, providing a library of related chiral building blocks.

| Transformation | Reagent Example | Product Functional Group |

| N-Alkylation | Benzyl (B1604629) bromide | Secondary Amine |

| Reductive Amination | Acetone, NaBH₃CN | Isopropyl-substituted Amine |

| Acylation | Acetic Anhydride | Amide |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide |

| Urea Formation | Phenyl isocyanate | Urea |

These derivatizations allow for the fine-tuning of steric and electronic properties, making the resulting compounds suitable for a wider range of synthetic applications or as final target molecules in medicinal chemistry.

Determining the enantiomeric purity (enantiomeric excess, or ee) of a chiral substance is critical. For chiral amines, this is often achieved by derivatization with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified using non-chiral chromatographic techniques like HPLC or GC.

A common CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). Reaction of a racemic or enantioenriched sample of this compound with L-FDAA would produce two diastereomers. The diastereomer formed from the (S)-amine will have a different retention time on an HPLC column compared to the diastereomer formed from the (R)-amine, allowing for their separation and integration to determine the ee.

Hypothetical HPLC Separation of FDAA Diastereomers The following table illustrates the principle of chromatographic separation of diastereomers. Retention times are for demonstrative purposes only.

| Analyte | Derivatizing Agent | Resulting Diastereomer | Hypothetical Retention Time (min) |

| (S)-amine | L-FDAA | (S, L)-Diastereomer | 15.2 |

| (R)-amine | L-FDAA | (R, L)-Diastereomer | 16.5 |

The synthesis of amides and sulfonamides are two of the most robust and common derivatizations for primary amines. These functional groups are prevalent in pharmaceuticals and materials science. mdpi.comresearchgate.net

Amide Synthesis: Chiral amides are readily prepared by reacting this compound with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent (e.g., DCC, EDC). The resulting amides are often stable, crystalline compounds.

Sulfonamide Synthesis: Chiral sulfonamides are typically synthesized by reacting the amine with a sulfonyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. wikipedia.org Sulfonamides are important pharmacophores found in a wide range of drugs. researchgate.net

The table below details potential amide and sulfonamide derivatives synthesized from this compound.

Interactive Table of Potential Amide and Sulfonamide Derivatives Select a reagent to see the corresponding product structure and name.

| Reagent | Reagent Structure | Product | Product Name |

| Acetyl Chloride | CH₃COCl | Amide | N-[(1S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethyl]acetamide |

| Benzoyl Chloride | C₆H₅COCl | Amide | N-[(1S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethyl]benzamide |

| Methanesulfonyl Chloride | CH₃SO₂Cl | Sulfonamide | N-[(1S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethyl]methanesulfonamide |

| p-Toluenesulfonyl Chloride | CH₃C₆H₄SO₂Cl | Sulfonamide | N-[(1S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide |

Computational and Theoretical Studies on S 2,2,2 Trifluoro 1 4 Methoxyphenyl Ethanamine

Quantum Chemical Calculations of Molecular Conformation and Stereoisomeric Stability

Quantum chemical calculations are fundamental to determining the three-dimensional structure and energetic landscape of molecules. For a chiral compound like (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine, these calculations are essential for identifying the most stable conformations and understanding the factors governing its stereoisomeric stability.

Detailed Research Findings: Potential energy surface (PES) scans are typically performed to identify stable conformers by systematically rotating key dihedral angles. nih.gov For this compound, the relevant dihedral angles would involve the C-C bond connecting the chiral center to the phenyl ring and the C-C bond between the chiral center and the trifluoromethyl group. By calculating the energy at each rotational step, a conformational energy map can be generated, revealing the global and local energy minima which correspond to the most stable arrangements of the atoms in space. nih.gov

The stability of the (S)-enantiomer relative to its (R)-counterpart is, by definition, identical in an achiral environment. However, computational studies can quantify the energy differences between various diastereomeric transition states when the amine interacts with other chiral molecules, which is critical for understanding and predicting enantioselectivity in chemical reactions. advancedsciencenews.com Methods such as Density Functional Theory (DFT) with appropriate basis sets (e.g., B3LYP/6-31G(d)) are commonly employed to optimize the geometry of these conformers and calculate their relative energies. nih.govnih.gov

| Computational Method | Objective | Key Parameters Calculated | Expected Insights for this compound |

|---|---|---|---|

| Potential Energy Surface (PES) Scan | Identify stable conformers | Dihedral angles, Relative energies | Determination of the lowest energy arrangement of the phenyl, amino, and trifluoromethyl groups around the chiral center. |

| DFT Geometry Optimization | Determine the precise 3D structure of stable conformers | Bond lengths, Bond angles, Dihedral angles | Provides accurate structural data for the most populated conformers in the ground state. |

| Frequency Calculations | Confirm energy minima and calculate thermodynamic properties | Vibrational frequencies, Zero-point vibrational energy (ZPVE) | Confirms that optimized structures are true minima (no imaginary frequencies) and provides data for relative free energy calculations. |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, making it highly suitable for studying reaction mechanisms and the origins of stereoselectivity. mdpi.comrsc.org For the synthesis of this compound, DFT studies can elucidate the pathways of its formation and explain why the (S)-enantiomer is preferentially formed in asymmetric syntheses.

Detailed Research Findings: DFT calculations are employed to model the transition states of reactions, such as the reductive amination of a corresponding ketone or the nucleophilic addition to an imine. researchgate.net By calculating the activation energies for the pathways leading to the (S) and (R) enantiomers, researchers can predict the enantiomeric excess (ee) of a reaction. These models can rationalize experimentally observed stereoselectivities. rsc.org

For instance, in an asymmetric reductive amination catalyzed by a chiral catalyst, DFT can be used to model the catalyst-substrate complex. Analysis of the transition state geometries can reveal crucial non-covalent interactions, such as hydrogen bonds or steric repulsions, that stabilize the pathway to the (S)-product over the (R)-product. rsc.orgrsc.org Factors like the orientation of the substrates within the catalyst's binding pocket are analyzed to understand how the chiral environment dictates the facial selectivity of the hydride attack on the imine intermediate. nih.gov

| Type of DFT Analysis | Purpose | Information Gained | Relevance to Synthesis of this compound |

|---|---|---|---|

| Transition State (TS) Search | Identify the highest energy point along the reaction coordinate | Activation energy (ΔG‡), Geometry of the TS | Predicts the kinetic feasibility of a reaction pathway and the origin of stereoselectivity by comparing ΔG‡ for pathways leading to S and R enantiomers. |

| Intrinsic Reaction Coordinate (IRC) | Confirm the connection between a transition state and its corresponding reactants and products | Reaction pathway confirmation | Ensures the calculated transition state correctly links the starting materials to the desired chiral amine product. |

| Non-Covalent Interaction (NCI) Analysis | Visualize and quantify weak interactions (e.g., H-bonds, van der Waals) | Interaction types and strengths | Helps to understand the subtle forces within the catalyst-substrate complex that control stereochemical outcomes. rsc.org |

Molecular Dynamics Simulations for Ligand-Substrate Interactions in Biocatalysis

Biocatalysis, particularly using enzymes like transaminases, is a prominent method for producing chiral amines with high enantioselectivity. researchgate.net Molecular dynamics (MD) simulations provide a dynamic view of how a substrate, such as the prochiral ketone precursor to this compound, interacts within the active site of an enzyme. acs.orgnih.gov

Detailed Research Findings: MD simulations model the motion of atoms in the enzyme-substrate complex over time, offering insights that static docking models cannot. biorxiv.orgdntb.gov.ua The process typically begins with molecular docking to place the substrate into the enzyme's active site. This initial complex is then subjected to MD simulations in a solvated environment that mimics physiological conditions. acs.orgnih.gov

These simulations can predict the preferred binding orientation of the substrate. For transaminases, the key step is the proton transfer to the imine intermediate. MD simulations can analyze the population of "near-attack conformations" (NACs), where the catalytic residues and the substrate are perfectly oriented for the reaction to occur. nih.gov A higher population of NACs leading to the (S)-enantiomer would explain the high enantioselectivity observed experimentally. researchgate.netacs.org Such computational screening can guide enzyme engineering efforts to improve activity and selectivity for non-natural substrates like fluorinated compounds. nih.gov

| Simulation Technique | Objective | Key Metrics | Application to this compound Synthesis |

|---|---|---|---|

| Molecular Docking | Predict the initial binding pose of the substrate in the enzyme active site | Binding energy, Docking score | Provides a starting structure for MD simulations of the prochiral ketone binding to a transaminase. |

| MD Simulations | Simulate the dynamic behavior of the enzyme-substrate complex | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radial Distribution Functions | Reveals the stability of the substrate in the active site and identifies key amino acid residues involved in binding and catalysis. |

| Conformational Analysis | Analyze the frequency of catalytically competent conformations | Population of near-attack conformations (NACs) | Quantitatively predicts the enantioselectivity by comparing the likelihood of conformations leading to the (S) versus the (R) product. acs.org |

Prediction of Spectroscopic Properties Relevant to Stereochemical Analysis

The final confirmation of a synthesized chiral compound's identity and stereochemistry relies on spectroscopic analysis. Computational methods can predict various spectroscopic properties, providing a powerful complement to experimental data for structure elucidation.

Detailed Research Findings: DFT calculations are widely used to predict NMR chemical shifts, which are highly sensitive to the electronic environment of each nucleus. dergipark.org.tr Using the Gauge-Including Atomic Orbital (GIAO) method, one can calculate the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. dergipark.org.tr Comparing the calculated spectra with experimental data can confirm the compound's constitution.

For stereochemical analysis, the prediction of properties unique to chiral molecules is particularly valuable. For instance, theoretical calculations of vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) spectra can determine the absolute configuration of the molecule. The calculated spectrum for the (S)-enantiomer can be compared to the experimental spectrum; a match confirms the absolute stereochemistry. Furthermore, the analysis of through-space ¹H-¹⁹F NMR spin-spin couplings can provide valuable conformational information, which can also be supported by DFT calculations. nih.gov

| Spectroscopic Technique | Predicted Property | Computational Method | Information for Stereochemical Analysis |

|---|---|---|---|

| NMR Spectroscopy | Chemical shifts (¹H, ¹³C, ¹⁹F), Spin-spin coupling constants | DFT with GIAO method | Confirms molecular structure. Analysis of specific couplings (e.g., ¹H-¹⁹F) can reveal through-space interactions and preferred conformations. nih.gov |

| Vibrational Circular Dichroism (VCD) | VCD spectrum (differential absorption of left and right circularly polarized IR light) | DFT frequency calculations | Allows for the unambiguous determination of the absolute configuration by comparing the experimental spectrum to the calculated spectrum of a known enantiomer (e.g., S). |

| Electronic Circular Dichroism (ECD) | ECD spectrum (differential absorption of left and right circularly polarized UV-Vis light) | Time-Dependent DFT (TD-DFT) | Also used for absolute configuration determination, particularly for molecules with chromophores near the stereocenter. |

Advanced Analytical Techniques for Purity and Stereochemical Characterization

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers, enabling the determination of enantiomeric excess (% ee). This is critical in pharmaceutical and chemical research where the biological activity of a compound is often enantiomer-specific.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For amines like (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol, is crucial for achieving optimal separation. The trifluoromethyl group and the methoxyphenyl moiety of the analyte play significant roles in the chiral recognition mechanism through various interactions with the CSP, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

While specific HPLC application notes for this compound are not prevalent in publicly accessible literature, the methodology for similar aromatic amines is well-established. A typical screening process would involve testing a range of polysaccharide-based columns with varying mobile phase compositions to identify the optimal conditions for baseline separation of the two enantiomers.

Chiral Gas Chromatography (GC):

Chiral GC is another powerful technique for the separation of volatile enantiomers. For amines, derivatization is often necessary to improve volatility and chromatographic performance. A common approach is the reaction of the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.

One study detailed the gas-liquid chromatographic separation of various amine enantiomers, including 1-(4'-methoxyphenyl)ethylamine, after derivatization with N-trifluoroacetyl-L-prolyl chloride. tandfonline.com The resulting diastereomeric N-TFA-L-prolylamides exhibit different volatilities and interactions with the stationary phase, allowing for their separation. The separation is influenced by the potential for hydrogen bonding between the amide hydrogen of the derivative and the stationary phase. tandfonline.com

Below is a table summarizing typical GC conditions for a related derivatized compound, based on the findings for 1-(4'-methoxyphenyl)ethylamine N-TFA-L-prolylamide. tandfonline.com

| Parameter | Value |

| Column | 3% SE-30 on acid-washed and silanized Chromosorb W |

| Column Dimensions | 3 m x 3 mm i.d. glass column |

| Column Temperature | 170-250 °C |

| Carrier Gas | Helium |

| Flow Rate | 40 ml/min |

| Detector | Not specified in the abstract |

| Derivatizing Agent | N-trifluoroacetyl-L-prolyl chloride |

This data is for the N-TFA-L-prolylamide derivative of 1-(4'-methoxyphenyl)ethylamine and serves as an illustrative example.

Spectroscopic Methods for Absolute Configuration Assignment

While chromatographic methods are excellent for determining enantiomeric purity, spectroscopic techniques are essential for assigning the absolute configuration of a chiral center.

Vibrational Circular Dichroism (VCD):

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.orgreading.ac.uk Since VCD is sensitive to the three-dimensional arrangement of atoms, it provides a unique spectral fingerprint for each enantiomer. The absolute configuration of a molecule like this compound can be determined by comparing its experimental VCD spectrum with the spectrum predicted by quantum chemical calculations, typically using density functional theory (DFT). wikipedia.org This ab initio approach allows for the unambiguous assignment of the (S) or (R) configuration without the need for a reference compound of known stereochemistry.

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions. The resulting spectrum, with positive and negative Cotton effects, is characteristic of the absolute configuration of the molecule. Similar to VCD, the experimental ECD spectrum can be compared with theoretical spectra generated through quantum chemical calculations to determine the absolute stereochemistry of this compound.

Advanced NMR Techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and advanced techniques can be employed to determine the absolute configuration of chiral molecules. One common method involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

For amines, derivatization with a CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or a binaphthyl-based aldehyde, creates a pair of diastereomers. nih.gov These diastereomers have distinct NMR spectra, and the differences in chemical shifts (Δδ) of specific protons can be correlated to the absolute configuration of the original amine based on established models of the preferred conformation of the diastereomeric derivatives.

Given the presence of a trifluoromethyl group in this compound, 19F NMR spectroscopy is a particularly sensitive and valuable tool. frontiersin.orgnih.gov Derivatization with a suitable chiral agent can lead to the formation of diastereomers with distinct 19F NMR signals. The difference in the chemical shifts of the fluorine atoms can be used to determine the absolute configuration, often with greater resolution and clarity than in 1H NMR. frontiersin.orgnih.gov

X-ray Crystallography of Chiral Derivatives for Structural Elucidation

X-ray crystallography is considered the gold standard for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. This technique provides a detailed three-dimensional map of the electron density in the crystal, allowing for the precise determination of the spatial arrangement of all atoms.

For a liquid or oily compound like this compound, it is often necessary to prepare a crystalline derivative. This can be achieved by forming a salt with a chiral acid or by creating a covalent derivative with a molecule known to crystallize well. The resulting diastereomer or chiral derivative can then be crystallized and analyzed.

The determination of the absolute configuration by X-ray crystallography is often achieved through the anomalous dispersion of X-rays by the atoms in the crystal. If an atom with a sufficiently large atomic number is present (or can be introduced in the derivative), the differences in the intensities of Friedel pairs of reflections can be used to establish the absolute stereochemistry.

While X-ray crystallography provides definitive structural information, a search of the current literature did not yield any publicly available crystal structures for this compound or its chiral derivatives. However, this technique remains a powerful option for unambiguous stereochemical assignment should the research goals necessitate it.

Future Research Directions and Emerging Paradigms

Development of Highly Atom-Economical and Waste-Minimizing Synthetic Routes

Future synthetic strategies will increasingly prioritize green chemistry principles to minimize environmental impact. The focus is shifting from classical methods, which may involve stoichiometric reagents and generate significant waste, towards more sustainable and atom-economical alternatives. jocpr.comresearchgate.net

Key research areas include:

Catalytic Reductive Amination: Direct reductive amination of 4-methoxy-α-(trifluoromethyl)ketone is a highly atom-economical approach. Future work will concentrate on developing catalysts that are not only highly enantioselective but also reusable and operate under mild conditions, utilizing green reducing agents like hydrogen gas or formate (B1220265) salts.

Solvent Minimization and Alternative Solvents: The development of solvent-free reaction conditions or the use of safer, bio-based solvents like water or supercritical CO₂ is a major goal. nih.govjddhs.com These approaches reduce volatile organic compound (VOC) emissions and simplify product purification. jddhs.com

| Synthetic Strategy | Key Principle | Potential Improvement | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Atom Economy | Reduces waste by using H₂ as the reductant, with water as the only byproduct. | jocpr.com |

| One-Pot Syntheses | Reduce Derivatives | Minimizes intermediate isolation and purification steps, saving solvents and energy. | nih.gov |

| Use of Bio-based Solvents | Safer Solvents | Replaces hazardous traditional solvents, reducing environmental footprint. | jddhs.com |

Design of Novel Chiral Catalysts and Biocatalysts with Enhanced Efficiency and Selectivity

The cornerstone of producing enantiomerically pure (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine is asymmetric catalysis. Future research will focus on creating next-generation catalysts with superior performance.

Advanced Chiral Metal Catalysts: While catalysts based on rhodium and palladium have shown success, there is a continuous search for new ligand scaffolds that offer higher turnover numbers (TONs) and turnover frequencies (TOFs). nih.gov The design of "super-Lewis acidic" chiral catalysts and biaxially chiral compounds represents a frontier in achieving unprecedented levels of stereocontrol. elsevierpure.comrsc.org

Organocatalysis: Chiral phosphoric acids and cinchona alkaloids have emerged as powerful organocatalysts for the enantioselective reduction of trifluoromethyl imines. nih.govnih.gov Future efforts will aim to develop more robust and recyclable organocatalysts that can operate at low catalyst loadings.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. nih.gov The engineering of enzymes like imine reductases (IREDs), amine dehydrogenases (AmDHs), and engineered cytochromes is a rapidly advancing field. nih.govnih.govdigitellinc.com Through directed evolution and protein engineering, biocatalysts can be tailored for specific substrates, leading to processes with high enantiomeric excess (>99% ee) and yields. nih.govdigitellinc.com For instance, engineered variants of cytochrome c552 have been developed for the asymmetric N-H carbene insertion to produce chiral α-trifluoromethyl amino esters. nih.gov

| Catalyst Type | Example | Key Advantage | Reference |

|---|---|---|---|

| Metal-based Catalysts | Rhodium(I)/H8-BINAP complex | Effective for constructing planar chiral cyclophanes. | researchgate.net |

| Organocatalysts | 9-OH cinchona alkaloid (DHQ-7f) | Enables highly enantioselective isomerization of trifluoromethyl imines. | nih.gov |

| Biocatalysts | Engineered Imine Reductase (IRED) | High enantioselectivity (>99%) and scalability for manufacturing. | digitellinc.com |

| Biocatalysts | Engineered Cytochrome c552 | Catalyzes asymmetric N-H carbene insertion for α-trifluoromethyl amino esters. | nih.gov |

Integration with Continuous Flow Chemistry for Scalable Enantioselective Production

To meet industrial demand, scalable and safe manufacturing processes are essential. Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety when handling hazardous reagents or gases like hydrogen, and precise control over reaction parameters. mdpi.comspringernature.comresearchgate.net

Future research will focus on developing integrated, multi-step flow syntheses. almacgroup.com A potential flow process for this compound could involve:

An initial reactor for the formation of the trifluoromethyl imine.

A packed-bed reactor containing an immobilized chiral catalyst (or biocatalyst) for the asymmetric reduction. mdpi.com

In-line purification modules, such as liquid-liquid separators or scavenger resins, to remove impurities and byproducts. springernature.com This approach allows for automated, on-demand production, reduces manual handling, and facilitates easier scale-up from laboratory to production scale. wiley-vch.delookchem.com

Exploration of New Chemical Transformations Leveraging the Trifluoromethylated Amine Scaffold

This compound is not just a target molecule but also a versatile starting material for more complex structures. The trifluoromethyl group and the chiral amine moiety provide unique reactivity.

Future explorations will likely include:

Peptidomimetics: The α-trifluoromethyl amine motif can act as a non-basic, protease-resistant surrogate for amide bonds in peptides, a property of great interest in drug design. nih.gov

Novel Heterocycle Synthesis: The amine can serve as a key building block in the diastereoselective synthesis of novel fluorinated heterocycles, which are privileged scaffolds in medicinal chemistry.

Chiral Enamide Formation: The conversion of chiral trifluoromethylated amines into enamides opens up a wide range of subsequent transformations, as enamides are valuable and reactive building blocks in organic synthesis. researchgate.net This allows for the creation of new and complex chiral scaffolds. researchgate.net

Application in the Synthesis of Structurally Complex Chiral Scaffolds beyond Current Scope

The ultimate goal is to incorporate this chiral building block into larger, more functionally complex molecules. The unique stereochemical and electronic properties of the trifluoromethylated amine can be leveraged to create novel structures with applications in pharmaceuticals, agrochemicals, and materials science.

Emerging areas of application include: